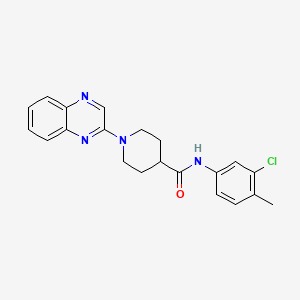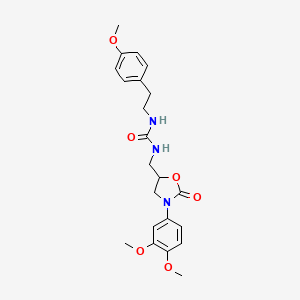
N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as XPNPEP3 inhibitor, is a chemical compound used in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activities
Heterocyclic Carboxamides as Potential Antipsychotic Agents : A study explored the synthesis and evaluation of heterocyclic carboxamides for their potential as antipsychotic agents. These compounds, including analogues of 1192U90 and derivatives, were evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with their in vivo activities. The research identified certain derivatives with potent activities and lower risk of extrapyramidal side effects, suggesting their potential as backup compounds for antipsychotic medications (Norman et al., 1996).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : Another compound, THRX-198321, demonstrated bifunctional activity as both a muscarinic acetylcholine receptor (mAChR) antagonist and a β2-adrenoceptor (β2AR) agonist. It exhibited high affinity and potent activities in both roles, showcasing a novel approach to targeting these receptors with multivalent interactions (Steinfeld et al., 2011).
Hypoxic-Cytotoxic Agents : New derivatives of quinoxalinecarbonitrile 1,4-di-N-oxide were synthesized and evaluated for their in vitro activities as hypoxic-cytotoxic agents. These compounds, featuring different substituents on the quinoxaline ring, demonstrated significant potency, with some showing enhanced selectivity and potency compared to others, highlighting their therapeutic potential in targeting hypoxic tumor environments (Ortega et al., 2000).
Therapeutic Potential and Mechanism of Action
Anti-Inflammatory Properties : The exploration of compounds for their anti-inflammatory properties in vivo, such as 6,7-dichloro 3-(4-methylpiperazin-1-yl)quinoxalin-2(1 H)-one, demonstrates significant potential in modulating inflammatory responses. These findings open pathways for developing new anti-inflammatory drugs with targeted mechanisms of action (Smits et al., 2008).
Inhibitors of Soluble Epoxide Hydrolase : The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase from high-throughput screening presents a new avenue for the treatment of diseases associated with the enzymatic regulation of epoxides. These compounds, with their triazine heterocycle critical for potency and selectivity, demonstrate the potential for therapeutic applications in cardiovascular diseases and inflammation (Thalji et al., 2013).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c1-14-6-7-16(12-17(14)22)24-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)25-20/h2-7,12-13,15H,8-11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROODJIONDSMIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy]ethyl]morpholine](/img/structure/B2705619.png)

![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![2-(2-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2705627.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2705633.png)
![Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B2705634.png)


![7-ethyl-8-methyl-3-(4-phenylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2705638.png)
![2,4-Dichloro-5-{[4-(ethoxycarbonyl)piperazin-1-yl]sulfonyl}benzoic acid](/img/structure/B2705639.png)